3-Bromo-1-phenylpropane-1,2-dione
Description
3-Bromo-1-phenylpropane-1,2-dione is a brominated diketone derivative featuring a phenyl group at position 1 and a bromine substituent at position 2. This compound’s structure combines aromatic and electrophilic ketone functionalities, making it reactive in nucleophilic substitution and cycloaddition reactions. Its bromine atom enhances electrophilicity at the adjacent carbonyl group, which is critical in synthetic applications such as cross-coupling reactions and heterocycle synthesis.
Properties
Molecular Formula |
C9H7BrO2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
3-bromo-1-phenylpropane-1,2-dione |
InChI |
InChI=1S/C9H7BrO2/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
XNHDJBJSICAZMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
2.1. 3-Bromoperfluoropropene**
Structural Differences :
- 3-Bromo-1-phenylpropane-1,2-dione : Contains a phenyl group and two carbonyl groups, with bromine at position 3.
Reactivity :
2.2. 3-Bromo-2-methylthiophene**
Functional Group Comparison :
- This compound : Bromine on a diketone backbone.
- 3-Bromo-2-methylthiophene : Bromine on a thiophene ring with a methyl substituent.
Electronic Effects :
- The electron-withdrawing carbonyl groups in the diketone amplify the electrophilicity of the bromine atom compared to the thiophene derivative, where aromatic conjugation moderates reactivity. This makes the diketone more reactive in Suzuki-Miyaura couplings or Ullmann reactions.
Spectral Data :
- While IR spectra for this compound are unavailable, related cyclobutene-diones (e.g., 3-ethoxy-4-(n-norcodeino)-cyclobutene-1,2-dione) show carbonyl stretches near 1700–1800 cm⁻¹ and C-Br vibrations at 500–700 cm⁻¹ . Thiophene derivatives typically exhibit C-Br stretches at lower frequencies (400–600 cm⁻¹) due to reduced electron withdrawal.
Derivatives (e.g., 6-O-Acetylcodeine)**
Structural Motifs :
- Codeine derivatives (e.g., 6-O-acetylcodeine) share a T-shaped molecular geometry with dihedral angles between aromatic and aliphatic segments, as revealed by X-ray crystallography .
- In contrast, this compound likely adopts a planar conformation due to conjugation between the phenyl group and diketone system.
Research Implications and Gaps
- Structural Analysis : X-ray data for codeine derivatives highlight the need for crystallographic studies on this compound to confirm its conformation.
- Thermal Stability : Fluorinated analogs like 3-bromoperfluoropropene exhibit high thermal stability, whereas diketones may decompose under similar conditions, warranting comparative thermogravimetric analysis.
Preparation Methods
Reaction Conditions and Solvent Systems
Reactions are typically conducted in anhydrous dichloromethane (DCM) at room temperature, though solvent-free approaches have also been documented. In a representative procedure, 1-phenylpropane-1,2-dione (10 mmol) is dissolved in DCM (30 mL), followed by the gradual addition of NBS (10.5 mmol). The mixture is stirred for 12–15 hours under inert atmosphere, yielding a pale yellow solution.
Table 1: Solvent-Dependent Yields
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 25 | 12 | 92 |
| Solvent-free | 25 | 18 | 85 |
| Tetrahydrofuran | 40 | 10 | 78 |
The superiority of DCM is attributed to its polarity, which stabilizes the transition state during bromine transfer, and its low boiling point, facilitating post-reaction purification.
Mechanistic Insights
Bromination proceeds via a radical or electrophilic pathway, depending on reaction conditions. NBS decomposes under light or heat to generate bromine radicals, which abstract a hydrogen atom from the γ-position of the diketone. Subsequent recombination with a bromine radical forms the product. Alternatively, in polar solvents, NBS may act as an electrophilic bromine source, with the diketone’s enol tautomer facilitating attack at the γ-carbon.
Alternative Synthetic Routes
Acylative Bromination
A less common method involves the bromination of pre-acylated intermediates. For example, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione undergoes bromination at the activated para position of the phenolic ring, though this approach primarily yields derivatives substituted on the aryl group rather than the propane backbone.
Optimization Strategies
Stoichiometry and Catalysis
A slight excess of NBS (1.05–1.1 equiv) ensures complete conversion, as unreacted diketone complicates purification. Catalytic additives like azobisisobutyronitrile (AIBN) accelerate radical-based pathways, reducing reaction times to 6–8 hours.
Temperature Control
Elevated temperatures (40–50°C) marginally improve kinetics but risk side reactions such as over-bromination or diketone decomposition. Room temperature balances speed and selectivity.
Purification and Characterization
Column Chromatography
Crude products are purified via silica gel chromatography using hexane/ethyl acetate (9:1) as the eluent. This removes unreacted NBS and succinimide byproducts, affording the title compound in >95% purity.
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 7.94 (d, J = 7.9 Hz, 2H, aromatic), 7.59–7.47 (m, 3H, aromatic), 4.60 (s, 0.12H, keto tautomer).
Challenges and Troubleshooting
Moisture Sensitivity
NBS and the diketone substrate are hygroscopic, necessitating anhydrous conditions. Incomplete drying of solvents reduces yields by 15–20%.
Tautomeric Equilibria
The enol-keto tautomerism of the product complicates NMR analysis. Low-temperature (≤0°C) spectroscopy suppresses tautomer interconversion, sharpening signals.
Industrial-Scale Adaptations
Solvent-free protocols are preferred for large-scale synthesis due to lower costs and reduced waste. A pilot study achieved 82% yield (1 kg scale) using planetary ball milling to enhance reagent mixing.
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